Desdiacetylvecuronium bromide

Descripción general

Descripción

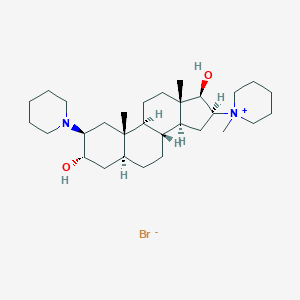

Desdiacetylvecuronium bromide is a derivative of vecuronium bromide, a nondepolarizing neuromuscular blocking agent. It is primarily used in medical settings to induce skeletal muscle relaxation during surgical procedures. This compound is chemically designated as [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] bromide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desdiacetylvecuronium bromide is synthesized through the hydrolysis of vecuronium bromide. The hydrolysis process involves the removal of acetyl groups from vecuronium bromide, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrolysis reactions under controlled conditions. The reaction is carried out in aqueous solutions with specific pH levels and temperatures to ensure optimal yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Desdiacetylvecuronium bromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Desdiacetylvecuronium bromide is known for its neuromuscular blocking properties, which are essential during surgical procedures and mechanical ventilation. It acts by competing with acetylcholine at the neuromuscular junction, leading to muscle relaxation. The pharmacodynamics of desdiacetylvecuronium include:

- Potency : It exhibits about 50% of the potency of vecuronium bromide, which can lead to prolonged neuromuscular blockade when vecuronium is administered over extended periods .

- Pharmacokinetics : The metabolite has a longer half-life compared to vecuronium, with a terminal elimination half-life of approximately 116 minutes . This characteristic is crucial in managing patients who may experience residual paralysis.

Surgical Anesthesia

Desdiacetylvecuronium is primarily used as an adjunct to general anesthesia. Its rapid onset and intermediate duration make it suitable for facilitating endotracheal intubation and providing muscle relaxation during surgical procedures. The typical dosing regimen involves:

- An initial dose of 0.08 to 0.1 mg/kg , producing muscle relaxation within 3 to 5 minutes .

- Monitoring with peripheral nerve stimulators to assess the depth of neuromuscular blockade.

Critical Care

In intensive care settings, desdiacetylvecuronium can lead to prolonged paralysis in patients receiving long-term vecuronium therapy. This necessitates careful monitoring and potential reversal strategies. Studies indicate that:

- Sugammadex , a selective relaxant binding agent, can effectively reverse neuromuscular block induced by desdiacetylvecuronium at lower doses than required for vecuronium .

Case Studies and Research Findings

Several studies have documented the effects and outcomes associated with desdiacetylvecuronium use in clinical settings:

Implications for Patient Management

The use of desdiacetylvecuronium necessitates careful consideration regarding dosing and monitoring, especially in populations at risk for prolonged neuromuscular blockade:

- Renal Impairment : Patients with renal failure may experience altered pharmacokinetics, leading to increased risk for residual paralysis.

- Long-Term Administration : Continuous infusion protocols should be evaluated to minimize the risks associated with prolonged neuromuscular blockade.

Mecanismo De Acción

Desdiacetylvecuronium bromide exerts its effects by blocking acetylcholine from binding to receptors on the motor endplate, thereby inhibiting depolarization. This results in muscle relaxation, which is essential during surgical procedures . The compound acts by competitively binding to nicotinic cholinergic receptors, decreasing the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction .

Comparación Con Compuestos Similares

Vecuronium bromide: A nondepolarizing neuromuscular blocking agent used for anesthesia.

Rocuronium bromide: Another nondepolarizing neuromuscular blocking agent with a faster onset of action.

Pancuronium bromide: A neuromuscular blocking agent with a longer duration of action.

Uniqueness: Desdiacetylvecuronium bromide is unique due to its specific hydrolysis process, which results in the removal of acetyl groups. This modification affects its pharmacokinetics and pharmacodynamics, making it distinct from other neuromuscular blocking agents .

Actividad Biológica

Desdiacetylvecuronium bromide, also known as 3-desacetylvecuronium, is an active metabolite of the neuromuscular blocking agent vecuronium bromide. It plays a significant role in the pharmacodynamics and pharmacokinetics of neuromuscular blockade, particularly in patients undergoing surgery or in critical care settings. This article delves into its biological activity, including pharmacological properties, clinical implications, and reversal mechanisms.

Pharmacological Properties

Mechanism of Action

Desdiacetylvecuronium functions as a non-depolarizing neuromuscular blocker. It competes with acetylcholine at the neuromuscular junction, inhibiting muscle contraction. The blockade can be reversed using acetylcholinesterase inhibitors such as neostigmine or sugammadex, with the latter providing a more effective and rapid reversal .

Pharmacokinetics

The pharmacokinetic profile of desdiacetylvecuronium reveals several key characteristics:

- Clearance : The plasma clearance of desdiacetylvecuronium is approximately 3.51 ml/kg/min, which is lower than that of vecuronium (5.39 ml/kg/min) .

- Volume of Distribution : It has a larger steady-state volume of distribution (254 ml/kg) compared to vecuronium (152 ml/kg) .

- Half-Life : The terminal elimination half-life is significantly longer for desdiacetylvecuronium (116 minutes) compared to vecuronium (34 minutes) .

- Renal Excretion : Approximately 12% of vecuronium's clearance is attributed to its conversion to desdiacetylvecuronium, which can accumulate especially in patients with renal impairment .

Clinical Implications

Prolonged Neuromuscular Blockade

Desdiacetylvecuronium can lead to prolonged neuromuscular blockade, particularly in patients receiving long-term vecuronium infusions. This is especially critical in intensive care settings where patients may experience residual paralysis after the cessation of neuromuscular blocking agents .

Case Studies

A study involving healthy volunteers demonstrated that desdiacetylvecuronium had a median effective concentration (EC50) for neuromuscular block of 123 ng/ml, compared to 102 ng/ml for vecuronium . This indicates that desdiacetylvecuronium retains significant potency and may contribute to clinical outcomes during prolonged administration.

Reversal Mechanisms

Sugammadex Efficacy

Sugammadex has been shown to effectively reverse neuromuscular block induced by desdiacetylvecuronium. In a study on rhesus monkeys, administration of sugammadex resulted in significantly faster recovery times from neuromuscular blockade compared to spontaneous recovery. Specifically, recovery times were reduced from 17.6 minutes (spontaneous) to 3.2 minutes with sugammadex at 0.5 mg/kg .

| Agent | Time to Recovery (min) | Spontaneous Recovery (min) |

|---|---|---|

| Sugammadex (0.5 mg/kg) | 3.2 | 17.6 |

| Sugammadex (1.0 mg/kg) | 2.6 | - |

| Vecuronium (0.5 mg/kg) | 17.1 | 23.4 |

Propiedades

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGWZHJLXJPNBY-DSBFZBMTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73319-30-9 | |

| Record name | 3,17-bis-deacetylvecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESDIACETYLVECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.